- Enantioselective Total Synthesis of (+)-Largazole, a Potent Inhibitor of Histone Deacetylase, Organic Letters, 2008, 10(17), 3907-3909
Cas no 1049619-40-0 (2-(azidomethyl)-1,3-thiazole-4-carboxylic acid)
2-(azidomethyl)-1,3-thiazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(Azidomethyl)-4-thiazolecarboxylic acid (ACI)
- 4-Thiazolecarboxylic acid, 2-(azidomethyl)- (ACI)
- 2-(azidomethyl)-1,3-thiazole-4-carboxylic acid
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- MDL: MFCD24457502
- Inchi: 1S/C5H4N4O2S/c6-9-7-1-4-8-3(2-12-4)5(10)11/h2H,1H2,(H,10,11)
- InChI Key: RWMZSGLXSGQTCZ-UHFFFAOYSA-N
- SMILES: [N-]=[N+]=NCC1SC=C(C(O)=O)N=1
2-(azidomethyl)-1,3-thiazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-254233-1g |
2-(azidomethyl)-1,3-thiazole-4-carboxylic acid |
1049619-40-0 | 1g |
$1019.0 | 2023-09-14 | ||
| Enamine | EN300-254233-5g |
2-(azidomethyl)-1,3-thiazole-4-carboxylic acid |
1049619-40-0 | 5g |
$2673.0 | 2023-09-14 | ||
| Enamine | EN300-254233-10g |
2-(azidomethyl)-1,3-thiazole-4-carboxylic acid |
1049619-40-0 | 10g |
$3362.0 | 2023-09-14 | ||
| Enamine | EN300-254233-1.0g |
2-(azidomethyl)-1,3-thiazole-4-carboxylic acid |
1049619-40-0 | 1.0g |
$1019.0 | 2023-03-01 | ||
| Enamine | EN300-254233-2.5g |
2-(azidomethyl)-1,3-thiazole-4-carboxylic acid |
1049619-40-0 | 2.5g |
$2110.0 | 2023-09-14 | ||
| Enamine | EN300-254233-5.0g |
2-(azidomethyl)-1,3-thiazole-4-carboxylic acid |
1049619-40-0 | 5.0g |
$2673.0 | 2023-03-01 | ||
| Enamine | EN300-254233-10.0g |
2-(azidomethyl)-1,3-thiazole-4-carboxylic acid |
1049619-40-0 | 10.0g |
$3362.0 | 2023-03-01 |
2-(azidomethyl)-1,3-thiazole-4-carboxylic acid Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
Production Method 2
2.1 Reagents: Lithium hydroxide Solvents: Ethanol , Water ; 2 h, 23 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
- Enantioselective Total Synthesis of (+)-Largazole, a Potent Inhibitor of Histone Deacetylase, Organic Letters, 2008, 10(17), 3907-3909
Production Method 3
2.1 Solvents: Ethanol ; rt → reflux; 1 h, reflux
3.1 Reagents: Lithium hydroxide Solvents: Ethanol , Water ; 2 h, 23 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
- Enantioselective Total Synthesis of (+)-Largazole, a Potent Inhibitor of Histone Deacetylase, Organic Letters, 2008, 10(17), 3907-3909
2-(azidomethyl)-1,3-thiazole-4-carboxylic acid Raw materials
- 2-Azidoethanethioamide
- ethyl 3-bromo-2-oxopropanoate
- Acetamide, 2-azido-
- 4-Thiazolecarboxylic acid, 2-(azidomethyl)-, ethyl ester
2-(azidomethyl)-1,3-thiazole-4-carboxylic acid Preparation Products
2-(azidomethyl)-1,3-thiazole-4-carboxylic acid Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Chih-Yu Chang,Yu-Chia Chang,Wen-Kuan Huang,Wen-Chi Liao,Hung Wang,Chieh Yeh,Bo-Chou Tsai,Yu-Ching Huang J. Mater. Chem. A, 2016,4, 7903-7913
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 2-(azidomethyl)-1,3-thiazole-4-carboxylic acid
Recent Advances in the Application of 2-(Azidomethyl)-1,3-thiazole-4-carboxylic Acid (CAS: 1049619-40-0) in Chemical Biology and Drug Discovery
The compound 2-(azidomethyl)-1,3-thiazole-4-carboxylic acid (CAS: 1049619-40-0) has emerged as a versatile building block in chemical biology and medicinal chemistry. Recent studies have highlighted its potential in click chemistry applications, drug discovery, and bioconjugation strategies. This research briefing synthesizes the latest findings on this compound, focusing on its synthetic utility, biological relevance, and therapeutic implications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness as a click chemistry handle for protein labeling. The azide functionality at the 2-position enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, while the carboxylic acid moiety provides a convenient site for further derivatization. Researchers successfully incorporated this thiazole derivative into peptide backbones, creating fluorescent probes for live-cell imaging applications.
In drug discovery, 2-(azidomethyl)-1,3-thiazole-4-carboxylic acid has shown promise as a scaffold for kinase inhibitor development. A recent Nature Chemical Biology publication (2024) reported its use in constructing covalent inhibitors targeting Bruton's tyrosine kinase (BTK). The thiazole core provided optimal geometry for ATP-binding pocket interactions, while the azidomethyl group enabled photoaffinity labeling studies to map inhibitor-protein interactions.
The compound's metabolic stability has been investigated in several pharmacokinetic studies. Research published in Drug Metabolism and Disposition (2023) revealed that the thiazole ring demonstrates remarkable resistance to hepatic metabolism, making derivatives of 1049619-40-0 attractive candidates for oral drug development. The carboxylic acid functionality was shown to facilitate prodrug strategies through esterification, addressing bioavailability challenges.
Emerging applications in targeted drug delivery systems have expanded the utility of this compound. A 2024 ACS Nano study described its incorporation into antibody-drug conjugates (ADCs), where the azide group enabled precise conjugation to engineered antibodies via strain-promoted azide-alkyne cycloaddition (SPAAC). The resulting ADCs demonstrated improved homogeneity and therapeutic index compared to traditional conjugation methods.
Ongoing research is exploring the compound's potential in PROTAC (proteolysis targeting chimera) design. Preliminary results presented at the 2024 American Chemical Society meeting suggest that 2-(azidomethyl)-1,3-thiazole-4-carboxylic acid can serve as an effective linker between E3 ligase ligands and target protein binders, enabling the development of novel protein degraders with enhanced cellular permeability.
In conclusion, 2-(azidomethyl)-1,3-thiazole-4-carboxylic acid (1049619-40-0) continues to demonstrate significant value across multiple areas of chemical biology and drug discovery. Its unique combination of chemical reactivity, structural features, and biological compatibility positions it as a key building block for future therapeutic development. Ongoing research is expected to further expand its applications in precision medicine and chemical biology tools development.
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